molecular formula C10H12N2O3 B13482430 (2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid

(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid

Cat. No.: B13482430
M. Wt: 208.21 g/mol
InChI Key: YPRICIIQJIPLOM-VIFPVBQESA-N
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Description

(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid is an organic compound that features both an acetamido group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-pyridinecarboxaldehyde and L-alanine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamido group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simple aromatic heterocycle with a nitrogen atom.

    Pyrrole: Another aromatic heterocycle with a nitrogen atom but different electronic properties.

    Pyrimidine: A six-membered ring with two nitrogen atoms.

Uniqueness

(2S)-2-Acetamido-3-(pyridin-3-YL)propanoic acid is unique due to the presence of both an acetamido group and a pyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2S)-2-acetamido-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1

InChI Key

YPRICIIQJIPLOM-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN=CC=C1)C(=O)O

Origin of Product

United States

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